molecular formula C15H14ClNOS B1681202 T62 CAS No. 40312-34-3

T62

Cat. No.: B1681202
CAS No.: 40312-34-3
M. Wt: 291.8 g/mol
InChI Key: OTZVBZFYMFTYKH-UHFFFAOYSA-N
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Description

T-62 has been used in trials studying the treatment of Postherpetic Neuralgia.

Mechanism of Action

Target of Action

The primary target of this compound is the A1 adenosine receptor . The A1 adenosine receptor is a protein that plays a crucial role in many biological functions, including inflammatory and immune responses.

Mode of Action

This compound acts as an allosteric enhancer of the A1 adenosine receptor . It enhances the action of adenosine, a natural ligand, by binding to a different site on the receptor. This binding changes the receptor’s conformation, increasing its affinity for adenosine and amplifying the physiological response .

Biochemical Pathways

The activation of the A1 adenosine receptor leads to the inhibition of adenylate cyclase, decreasing the production of cyclic AMP. This results in a reduction of the activity of protein kinase A, affecting various downstream pathways that modulate cellular responses such as inflammation .

Result of Action

The activation of the A1 adenosine receptor by this compound can lead to anti-inflammatory effects. For instance, it has been shown to inhibit inflammation stimulated by lipopolysaccharide E. coli (LPSEc) in macrophages .

Biochemical Analysis

Biochemical Properties

(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone plays a significant role in biochemical reactions, particularly in modulating enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as adenosine receptors, specifically the A1-adenosine receptor . It acts as an allosteric enhancer, increasing the binding affinity of agonists to the receptor, which can modulate various physiological responses. Additionally, it interacts with proteins involved in inflammatory pathways, such as NF-κB and COX-2, indicating its potential anti-inflammatory properties .

Cellular Effects

The effects of (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving adenosine receptors . By enhancing the binding of agonists to the A1-adenosine receptor, it can modulate the cAMP levels within cells, affecting various downstream signaling pathways. This compound also impacts gene expression, particularly genes involved in inflammatory responses, such as IL-1β, IL-6, TNF-α, and IFN-γ . Furthermore, it affects cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone exerts its effects through several mechanisms. It acts as an allosteric modulator of the A1-adenosine receptor, enhancing the receptor’s response to agonists . This interaction increases the receptor’s affinity for its ligands, leading to enhanced signaling. Additionally, this compound can inhibit the activity of enzymes such as COX-2, reducing the production of pro-inflammatory mediators . It also influences gene expression by modulating transcription factors like NF-κB, which plays a crucial role in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown metabolic stability in human, rat, and mouse liver microsomes, indicating its potential for sustained activity . Studies have also demonstrated that its effects on cellular signaling and gene expression can persist over extended periods, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone vary with different dosages in animal models. At lower doses, it has been observed to enhance the binding of agonists to adenosine receptors, leading to increased signaling and potential therapeutic effects . At higher doses, it may exhibit toxic or adverse effects, such as alterations in liver enzyme activities and potential hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects.

Metabolic Pathways

(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and clearance from the body . The compound’s metabolic stability in liver microsomes suggests that it undergoes phase I and phase II metabolic reactions, leading to its biotransformation and eventual excretion . These interactions can affect metabolic flux and alter the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone within cells and tissues are influenced by various transporters and binding proteins. It has been observed to interact with transporters such as P-glycoprotein, which can affect its cellular uptake and distribution . Additionally, its binding to plasma proteins can influence its bioavailability and distribution within the body . These interactions play a crucial role in determining the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone is essential for understanding its activity and function. Studies have shown that it can localize to specific cellular compartments, such as the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. Its presence in the nucleus suggests its potential role in modulating gene expression and transcriptional regulation .

Properties

IUPAC Name

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-10-7-5-9(6-8-10)14(18)13-11-3-1-2-4-12(11)19-15(13)17/h5-8H,1-4,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZVBZFYMFTYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193322
Record name T-62
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40312-34-3
Record name (2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40312-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name T-62
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040312343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T-62
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12919
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name T-62
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20193322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name T-62
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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